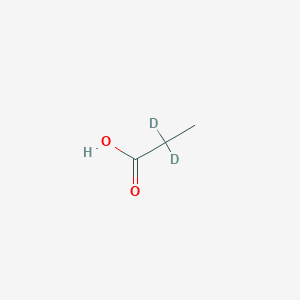

2,2-dideuteriopropanoic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2,2-dideuteriopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2/c1-2-3(4)5/h2H2,1H3,(H,4,5)/i2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBDQKXXYIPTUBI-CBTSVUPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10480910 | |

| Record name | Propanoic acid-2,2-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19136-91-5 | |

| Record name | Propanoic acid-2,2-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19136-91-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Isotopic Labeling Strategies for 2,2 Dideuteriopropanoic Acid

Direct Hydrogen/Deuterium (B1214612) Exchange Protocols for α-Deuterated Carboxylic Acids

Direct hydrogen/deuterium (H/D) exchange is a common strategy for introducing deuterium into organic molecules. For carboxylic acids, this typically involves the exchange of protons on the carbon atom adjacent to the carboxyl group (the α-carbon).

Acid- or Base-Catalyzed Deuterium Exchange Mechanisms

The α-protons of carboxylic acids are acidic enough to be removed by a base or to be exchanged under acidic conditions through the formation of an enol or enolate intermediate. masterorganicchemistry.comlibretexts.org

Acid-Catalyzed Exchange: In the presence of a strong deuterated acid catalyst (like DCl in D₂O), the carbonyl oxygen of propanoic acid is protonated (or deuterated), which increases the acidity of the α-protons. A molecule of D₂O can then act as a weak base to remove an α-proton, leading to the formation of an enol tautomer. libretexts.org The enol can then be deuterated at the α-position upon returning to the keto form. libretexts.orgrsc.org This process is reversible and, when conducted in a deuterium-rich medium like D₂O, repeated tautomerization events lead to the gradual replacement of the α-hydrogens with deuterium, yielding 2,2-dideuteriopropanoic acid. libretexts.orgrsc.org

Base-Catalyzed Exchange: Under basic conditions, using a base such as sodium deuteroxide (NaOD) in D₂O, an α-proton is directly abstracted from the propanoic acid to form a resonance-stabilized enolate. masterorganicchemistry.com This enolate anion can then be deuterated by a molecule of the solvent (D₂O). masterorganicchemistry.comresearchgate.net As with the acid-catalyzed method, repeating this deprotonation-deuteration sequence allows for the exchange of both α-hydrogens for deuterium atoms. masterorganicchemistry.comnih.gov The formation of the enolate is the key step, as it renders the α-carbon nucleophilic and ready to accept a deuteron. masterorganicchemistry.com

Transition Metal-Catalyzed Deuteration Approaches

Transition metal catalysts offer milder and often more selective methods for H/D exchange. elsevierpure.com Catalysts based on iridium and rhodium have been shown to be effective for the deuteration of carboxylic acids. acs.orgstrath.ac.uknih.gov For α-deuteration, a ternary catalytic system has been developed that achieves high levels of deuterium incorporation under mild conditions. elsevierpure.com The mechanism is proposed to proceed through the enolization of an acyl pyridinium (B92312) species, which facilitates the deuterium exchange at the α-position. elsevierpure.com These methods can tolerate a wide range of functional groups, making them suitable for the late-stage deuteration of more complex molecules. elsevierpure.comchemrxiv.org Iridium(I) N-heterocyclic carbene/phosphine complexes, for instance, have been used for selective ortho-directed H/D exchange on aryl carboxylic acids, demonstrating the tunability of these catalysts. strath.ac.uk

Photocatalytic Deuterocarboxylation of Alkynes for Deuterated Propanoic Acid Derivatives

A novel approach for synthesizing deuterated propanoic acid derivatives involves the photocatalytic deuterocarboxylation of alkynes. organic-chemistry.org This method utilizes visible-light photoredox catalysis to generate acyl radicals from α-oxo carboxylic acids, which can then be trapped in a deuterium-rich environment. organic-chemistry.org While not a direct synthesis of this compound, related photocatalytic methods can be adapted. For example, a photoredox-neutral strategy for alkyne deuterocarboxylation uses tetrabutylammonium (B224687) oxalate (B1200264) as the carboxyl source and D₂O as the deuteration agent. This reaction generates a CO₂ radical anion that adds to the alkyne, ultimately leading to tri- and tetra-deuterated aryl propionic acids with high yields and deuteration ratios. researchgate.net

Another photocatalytic method involves the decarboxylation of free carboxylic acids in the presence of a thiol and a small amount of D₂O to achieve deuterium exchange. rsc.org Synergistic photoredox and hydrogen atom transfer (HAT) catalysis with D₂O as the deuterium source has also been shown to be a practical method for the precise deuteration of aliphatic carboxylic acids, achieving up to 99% deuterium incorporation. researchgate.net

Precursor-Based Chemical Synthesis of this compound

An effective and environmentally friendly method for the synthesis of α-deuterated carboxylic acids, including this compound, involves the use of malonic acid precursors. In this approach, a substituted malonic acid (e.g., methylmalonic acid) undergoes H/D exchange at the acidic α-position in D₂O. Subsequent heating induces decarboxylation, where one of the carboxyl groups is removed, leaving behind the α-deuterated carboxylic acid. This method is efficient, does not require organic solvents, and generally results in high yields (83-94%) and isotopic purity without the need for extensive purification.

For the synthesis of this compound, the process would start with methylmalonic acid. The two acidic protons on the α-carbon are exchanged for deuterium in D₂O. Thermal decarboxylation then yields the desired this compound.

Stereoselective Deuteration Techniques for Propanoic Acid Analogues

Introducing deuterium stereoselectively to create chiral centers is a significant challenge in synthetic chemistry. rsc.org For propanoic acid analogues, this would involve the selective replacement of one specific α-hydrogen with deuterium to form a single enantiomer of 2-deuteriopropanoic acid. While direct stereoselective deuteration of simple propanoic acid is not commonly reported, principles from related systems can be applied.

For instance, deuterium-enabled chiral switching (DECS) has been used for compounds where a chiral center is prone to racemization. acs.org By replacing the hydrogen at the chiral center with deuterium, the kinetic isotope effect can slow down the rate of racemization, allowing for the isolation of stable, chirally pure enantiomers. acs.org This has been applied to molecules with an acidic proton at the chiral center, where H/D exchange is followed by chiral chromatography. acs.org

Asymmetric deuteration has also been explored for α-amino esters using chiral catalysts, although achieving high stereoselectivity can be difficult. acs.org Biocatalytic methods, using enzymes like lactate (B86563) dehydrogenases, have shown success in the asymmetric synthesis of chiral α-hydroxypropanoic acid analogues with excellent stereoselectivity (>99.5% enantiomeric excess). nih.gov Such enzymatic approaches could potentially be adapted for the stereoselective deuteration of propanoic acid derivatives.

Assessment of Isotopic Enrichment and Purity in Synthesized this compound

After synthesis, it is crucial to determine the isotopic enrichment and purity of the this compound. This is typically accomplished using a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.org

High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC-MS), is a powerful tool for determining isotopic purity. rsc.orgnih.gov By analyzing the mass-to-charge (m/z) ratio of the molecular ion, the relative abundance of molecules containing zero, one, or two deuterium atoms (isotopologues) can be quantified. nih.govresearchgate.netalmacgroup.com The high resolution allows for the separation of these isotopologues from natural abundance isotopes (e.g., ¹³C), enabling an accurate calculation of the percentage of deuterium incorporation. nih.govresearchgate.netalmacgroup.com

NMR spectroscopy provides complementary information. ¹H NMR can be used to determine the degree of deuteration by observing the disappearance or reduction of the signal corresponding to the α-protons. docbrown.infodocbrown.info The integration of the remaining proton signals relative to a non-deuterated internal standard allows for quantification. docbrown.info Furthermore, ¹³C NMR can confirm the position of deuteration by observing changes in the carbon signal, such as the splitting pattern due to C-D coupling. docbrown.infonih.gov ²H NMR can also be used to directly observe the deuterium signal and confirm its chemical environment. rsc.org

Below is a table summarizing the primary analytical techniques used for assessing isotopic enrichment.

| Analytical Technique | Information Provided | Advantages |

| High-Resolution Mass Spectrometry (HR-MS) | Determines the distribution of isotopologues (D₀, D₁, D₂) and calculates overall isotopic enrichment. rsc.orgnih.gov | High sensitivity, low sample consumption, provides precise mass measurements to distinguish between isotopologues. nih.govresearchgate.net |

| ¹H NMR Spectroscopy | Quantifies the reduction of the α-proton signal, indicating the extent of H/D exchange. docbrown.info | Provides structural information and allows for quantification against an internal standard. Can identify the position of any remaining protons. rsc.orgdocbrown.info |

| ¹³C NMR Spectroscopy | Confirms the location of deuterium by observing splitting of the α-carbon signal due to C-D coupling. | Provides detailed structural information about the carbon skeleton. docbrown.info |

| ²H NMR Spectroscopy | Directly detects the presence of deuterium and confirms its chemical environment. rsc.org | Provides direct evidence of deuteration and can be used for quantification. rsc.org |

Advanced Spectroscopic Characterization of 2,2 Dideuteriopropanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Integration Analysis

Quantitative ¹H NMR (qNMR) is a robust method for determining the purity and isotopic enrichment of deuterated compounds. acanthusresearch.comrssl.com The fundamental principle of qNMR is that the integrated area of a signal is directly proportional to the number of nuclei giving rise to that signal. ox.ac.uk For 2,2-dideuteriopropanoic acid, the ¹H NMR spectrum is simplified compared to its non-deuterated counterpart. The signal corresponding to the two protons on the second carbon (C2), typically a quartet at around 2.38 ppm in propanoic acid, is expected to be absent or significantly diminished. docbrown.info

The isotopic purity can be determined by comparing the integral of the remaining methyl (CH₃) proton signal at C3 to the integral of a certified internal standard of known concentration. rssl.comox.ac.uk The disappearance of the C2 proton signal confirms the location of the deuterium label, while the integration provides a quantitative measure of the deuteration level. nanalysis.com Any residual signal at the C2 position would indicate the presence of monodeuterated or non-deuterated propanoic acid.

| Position | Expected ¹H Chemical Shift (δ) in Propanoic Acid [ppm] | Expected Multiplicity | Expected ¹H Chemical Shift (δ) in this compound [ppm] | Expected Multiplicity |

|---|---|---|---|---|

| -COOH | ~11.7 | Singlet (s) | ~11.7 | Singlet (s) |

| -CH₂- (C2) | ~2.38 | Quartet (q) | N/A (Signal absent) | N/A |

| -CH₃ (C3) | ~1.16 | Triplet (t) | ~1.15 | Triplet (t) (or broadened singlet due to ²JHD coupling) |

¹³C NMR spectroscopy provides direct evidence for the carbon framework of a molecule. docbrown.info In this compound, three distinct signals are expected, corresponding to the three carbon atoms. The substitution of protons with deuterium induces noticeable effects on the ¹³C NMR spectrum. rsc.org

Isotope Shift : The resonance of the carbon atom directly bonded to deuterium (C2) will experience a significant upfield shift (to a lower ppm value) compared to the corresponding carbon in non-deuterated propanoic acid. nih.gov This is a characteristic two-bond isotope effect. nih.gov Smaller, long-range isotope effects may also cause minor upfield shifts for the adjacent C1 and C3 carbons. nih.govrsc.org

Multiplicity Changes : In a ¹H-decoupled ¹³C NMR spectrum, the signal for the deuterated carbon (C2) will appear as a multiplet due to ¹³C-²H coupling. Since deuterium is a spin-1 nucleus, a CD₂ group will split the ¹³C signal into a 1:2:3:2:1 quintet. nih.gov This distinct splitting pattern is unambiguous proof of dideuteration at that specific carbon position.

| Carbon Atom | Expected ¹³C Chemical Shift (δ) in Propanoic Acid [ppm] | Expected ¹³C Chemical Shift (δ) in this compound [ppm] | Expected Multiplicity (¹H-decoupled) |

|---|---|---|---|

| C1 (-COOH) | ~180 | Slightly upfield of 180 | Singlet (s) |

| C2 (-CD₂-) | ~28 | Noticeably upfield of 28 | Quintet (q) |

| C3 (-CH₃) | ~9 | Slightly upfield of 9 | Singlet (s) |

Two-dimensional (2D) NMR experiments are invaluable for the unambiguous assignment of signals and confirmation of molecular structure, especially for isotopically labeled compounds. rsc.org For this compound, techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly useful.

HSQC : This experiment correlates carbon atoms with their directly attached protons. In the HSQC spectrum of this compound, a cross-peak would be observed between the C3 signal and the H3 signal. Crucially, there would be no cross-peak corresponding to the C2 position, confirming the absence of protons at this site.

HMBC : This experiment shows correlations between carbons and protons over two or three bonds. princeton.edu An HMBC spectrum would display a correlation from the C1 (carboxyl) carbon to the H3 (methyl) protons. It would also show a correlation from the C2 carbon to the H3 protons. These correlations confirm the connectivity of the carbon skeleton and the specific location of the deuterium labels.

These advanced methods provide definitive structural proof that is independent of simple 1D spectral interpretations. rsc.org

Deuterium (²H) NMR spectroscopy directly observes the deuterium nuclei. wikipedia.org This technique is a straightforward method to verify the success of a deuteration reaction. magritek.com The ²H NMR spectrum of this compound is expected to show a single resonance peak. wikipedia.org

The chemical shift range in ²H NMR is similar to that in ¹H NMR. magritek.com Therefore, the signal for the deuterium atoms at the C2 position should appear at approximately 2.3-2.4 ppm. A key consideration when acquiring a ²H NMR spectrum is the choice of solvent. Using a standard deuterated solvent is not recommended, as the solvent signal would be overwhelmingly large compared to the analyte signal. blogspot.com Instead, the sample should be dissolved in a corresponding protonated solvent (e.g., chloroform instead of deuterochloroform), and the spectrometer's lock system should be turned off during acquisition. blogspot.com

| Nucleus | Expected ²H Chemical Shift (δ) [ppm] | Solvent | Expected Multiplicity |

|---|---|---|---|

| -CD₂- | ~2.3-2.4 | Protonated (e.g., CHCl₃) | Singlet (broad) |

Mass Spectrometry (MS) for Isotopic Profile and Molecular Fragmentation Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of a compound. For isotopically labeled molecules, it provides precise information on the degree and success of deuterium incorporation.

High-Resolution Mass Spectrometry (HRMS) provides mass measurements with very high accuracy (typically <5 ppm), allowing for the unambiguous determination of a molecule's elemental formula. nih.gov This capability is essential for confirming the successful synthesis of this compound.

The molecular weight of this compound is approximately two mass units higher than that of natural propanoic acid due to the replacement of two ¹H atoms (1.007825 u) with two ²H atoms (2.014102 u). HRMS can easily distinguish this mass difference. By comparing the experimentally measured accurate mass with the theoretical mass calculated for the formula C₃H₄D₂O₂, one can confirm the elemental composition with high confidence. rsc.org

Furthermore, the isotopic distribution pattern observed in the mass spectrum can be used to assess isotopic enrichment. The relative intensities of the molecular ion peak (M) and the subsequent isotope peaks (M+1, M+2) are analyzed to quantify the percentage of the dideuterated species versus any monodeuterated or non-deuterated impurities.

| Compound | Molecular Formula | Theoretical Monoisotopic Mass (u) |

|---|---|---|

| Propanoic acid | C₃H₆O₂ | 74.03678 |

| This compound | C₃H₄D₂O₂ | 76.04923 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation of Deuterated Species

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting fragment ions. In the case of this compound, MS/MS is employed to elucidate its fragmentation pathways, which can be compared to its non-deuterated analog, propanoic acid.

The fragmentation of propanoic acid in a mass spectrometer typically involves the initial ionization of the molecule to form a molecular ion ([M]•+). This molecular ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. The presence of two deuterium atoms at the second carbon position in this compound influences these fragmentation pathways due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This is known as a kinetic isotope effect.

Common fragmentation pathways for short-chain carboxylic acids like propanoic acid include the loss of the carboxyl group (-COOH) or parts of it, as well as cleavage of the carbon-carbon bonds in the alkyl chain. For this compound, the primary fragmentation pathways are predicted to be analogous to those of propanoic acid, with shifts in the mass-to-charge ratio (m/z) of the fragments containing the deuterium label.

A plausible fragmentation pattern for the molecular ion of this compound (m/z 76) would involve the following key fragmentation steps:

Loss of the ethyl group ([CH3CD2]•): This would result in the formation of the [COOH]+ ion at m/z 45.

Loss of the carboxyl group ([COOH]•): This cleavage would lead to the formation of the deuterated ethyl cation [CH3CD2]+ at m/z 31.

Alpha-cleavage: Cleavage of the C1-C2 bond would result in the loss of a methyl radical ([CH3]•) to form the [CD2COOH]+ ion at m/z 61.

The relative abundances of these fragment ions can provide insights into the stability of the resulting ions and the influence of the deuterium substitution on the fragmentation process.

| Precursor Ion (m/z) | Predicted Fragment Ion | Predicted m/z | Neutral Loss |

| 76 | [CH3CD2]+ | 31 | COOH |

| 76 | [COOH]+ | 45 | CH3CD2 |

| 76 | [CD2COOH]+ | 61 | CH3 |

Isotope Ratio Mass Spectrometry (IRMS) for High-Precision Isotopic Abundance Measurements

Isotope Ratio Mass Spectrometry (IRMS) is a specialized type of mass spectrometry that measures the relative abundance of isotopes in a given sample with very high precision. This technique is crucial for determining the isotopic enrichment of compounds like this compound. High-precision measurements are essential for applications where even small variations in isotopic composition can be significant.

In a typical IRMS analysis of an organic compound for deuterium abundance, the sample is first combusted at a high temperature to convert it into simple gases, primarily hydrogen gas (H2 and HD) and carbon dioxide (CO2). nih.gov These gases are then introduced into the mass spectrometer, where they are ionized. The ion source generates ions that are accelerated and separated in a magnetic field according to their mass-to-charge ratio. For deuterium analysis, the instrument measures the ratio of HD+ (m/z 3) to H2+ (m/z 2).

The high precision of IRMS allows for the accurate determination of the deuterium enrichment in the this compound standard. This information is critical for its use as an internal standard in quantitative studies, as the accuracy of the quantification depends on knowing the exact isotopic purity of the standard.

| Isotope | Ion Species | m/z |

| Hydrogen | H2+ | 2 |

| Deuterium | HD+ | 3 |

Application of Stable Isotope-Labeled Standards in Quantitative Proteomics and Metabolomics

Stable isotope-labeled compounds, such as this compound, are indispensable tools in quantitative proteomics and metabolomics. nottingham.ac.uknih.govuu.nl They serve as internal standards to correct for variations in sample preparation, chromatographic separation, and mass spectrometric detection, thereby improving the accuracy and precision of quantification. nih.gov

In Quantitative Metabolomics:

The primary application of this compound in metabolomics is as an internal standard for the quantification of endogenous propanoic acid in biological samples. nih.gov Propanoic acid is a short-chain fatty acid produced by gut microbiota and is involved in various physiological and pathological processes. A known amount of this compound is spiked into a biological sample (e.g., plasma, urine, or fecal extract) at the beginning of the sample preparation workflow.

The deuterated standard co-elutes with the endogenous, non-deuterated propanoic acid during liquid chromatography (LC) separation. In the mass spectrometer, the two compounds are distinguished by their different masses. By comparing the peak area of the endogenous propanoic acid to that of the known amount of the deuterated internal standard, the concentration of the endogenous analyte can be accurately determined. This isotope dilution mass spectrometry approach effectively corrects for any sample loss during extraction and for matrix effects that can suppress or enhance the ionization of the analyte. nih.gov

A study on short-chain fatty acids in human feces utilized an isotope-labeled chemical derivatization method followed by liquid chromatography-tandem mass spectrometry for quantification, highlighting the importance of such standards in complex sample analysis. researchgate.net

In Quantitative Proteomics:

While this compound is not directly used to quantify proteins, the principles of using stable isotope-labeled standards are central to many quantitative proteomics techniques. nottingham.ac.uknih.govuu.nl Methods like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Isotope-Coded Affinity Tags (ICAT) rely on the incorporation of stable isotopes (including deuterium) into proteins or peptides. nih.gov These labeled proteins or peptides then serve as internal standards for the relative or absolute quantification of their unlabeled counterparts across different samples. nottingham.ac.uknih.govuu.nl

The use of deuterated standards in proteomics can sometimes lead to a slight shift in chromatographic retention time compared to their non-deuterated analogs, an effect that needs to be considered during data analysis. nih.gov However, the benefits of improved quantification accuracy far outweigh this minor challenge. uab.edu The fundamental approach of using a heavy-labeled internal standard to accurately quantify a light, endogenous analyte, as exemplified by the use of this compound in metabolomics, is a cornerstone of modern quantitative proteomics. nottingham.ac.uknih.govuu.nl

| Application Area | Role of this compound | Analytical Technique | Key Advantage |

| Quantitative Metabolomics | Internal Standard for Propanoic Acid | LC-MS/MS | Correction for matrix effects and sample loss |

| Quantitative Proteomics | Analogous to Deuterated Peptide Standards | LC-MS/MS | Enables accurate relative and absolute protein quantification |

Mechanistic Investigations Utilizing Deuterium Kinetic Isotope Effects Kies with 2,2 Dideuteriopropanoic Acid

Theoretical Underpinnings of Kinetic Isotope Effects

The kinetic isotope effect is formally defined as the ratio of the rate constant for the reaction with the lighter isotope (k_L) to the rate constant for the reaction with the heavier isotope (k_H), i.e., KIE = k_L / k_H. wikipedia.org The origin of this effect lies in the differences in the zero-point vibrational energies of chemical bonds. A bond to a heavier isotope has a lower zero-point energy, making it more stable and requiring more energy to be broken. princeton.edu

Primary kinetic isotope effects are observed when the isotopically substituted atom is directly involved in bond breaking or bond formation in the rate-determining step of a reaction. slideshare.net A significant primary KIE, typically with a kH/kD ratio greater than 2, is strong evidence that the bond to the isotope is being cleaved in the slowest step of the reaction. nih.gov The magnitude of the primary KIE can provide further details about the transition state of this step. For instance, a maximum KIE is often observed when the transition state is symmetric, meaning the bond being broken and the bond being formed are of similar strength. acs.org

Secondary kinetic isotope effects arise when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. wikipedia.org These effects are generally smaller than primary KIEs, with kH/kD values typically ranging from 0.7 to 1.5. wikipedia.org Despite their smaller magnitude, secondary KIEs are valuable for probing the structure of the transition state. They are often categorized based on the position of the isotope relative to the reaction center. For example, an α-secondary KIE involves substitution at the carbon atom undergoing a change in hybridization. A change from sp³ to sp² hybridization during the reaction typically results in a normal secondary KIE (kH/kD > 1), while a change from sp² to sp³ results in an inverse secondary KIE (kH/kD < 1). wikipedia.org

In some reactions, especially those involving the transfer of a proton or hydrogen atom, the observed KIE can be anomalously large, with kH/kD values significantly exceeding the semi-classical limit of around 7 at room temperature. ias.ac.in These large KIEs are often attributed to quantum mechanical tunneling. wikipedia.orgias.ac.in Tunneling is a phenomenon where a particle can pass through a potential energy barrier rather than having to go over it. wikipedia.org Due to its lower mass, hydrogen has a higher probability of tunneling than deuterium (B1214612). wikipedia.org Therefore, an unusually large KIE can be a strong indicator that quantum tunneling is a significant contributor to the reaction mechanism. pnas.orgtandfonline.com

Elucidation of Chemical Reaction Mechanisms with Deuterium-Labeled Propanoic Acid

The principles of KIEs have been applied to investigate the mechanism of various chemical reactions. A notable example is the study of the catalytic hydrodeoxygenation (HDO) of propanoic acid on a palladium catalyst, where 2,2-dideuteriopropanoic acid was used as a probe.

The hydrodeoxygenation of carboxylic acids is a crucial reaction for the upgrading of biomass-derived feedstocks into valuable chemicals and fuels. rsc.org Understanding the reaction mechanism is key to designing more efficient catalysts. In the case of propanoic acid HDO on a palladium catalyst, several reaction pathways are possible, including decarbonylation (DCN), decarboxylation (DCX), and hydrogenation.

A combined experimental and computational study was conducted on the HDO of deuterium-labeled propanoic acid (PAc-2,2-D2) over a 5 wt% Pd/C catalyst at 200 °C. researchgate.net The experimental results, supported by density functional theory (DFT) calculations, provided strong evidence that decarbonylation is the main reaction pathway, leading to the formation of ethane (B1197151) (C₂H₆) and carbon monoxide (CO). researchgate.net The proposed mechanism involves the cleavage of the Cα-C bond.

Further studies on the decarboxylation of arylaliphatic acids on carbon-supported palladium have suggested that the active phase is palladium hydride (α-PdHx). pnnl.govacs.org The mechanism is proposed to involve an initial α-C-H bond dissociation on the palladium surface. pnnl.govacs.org

In the study of propanoic acid HDO, the use of this compound allowed for the determination of the kinetic isotope effect. The experiments were carried out under different partial pressures of hydrogen. researchgate.net

At a high partial pressure of hydrogen (20% H₂), a KIE value of kH/kD = 1.13 ± 0.04 was observed. researchgate.net Under a low partial pressure of hydrogen (5% H₂), a larger KIE of kH/kD = 1.62 ± 0.05 was measured. researchgate.net A microkinetic model based on DFT calculations for the low hydrogen partial pressure case predicted a KIE of 1.49, which is in good agreement with the experimental value. researchgate.net

The following interactive table summarizes the experimental and computed kinetic isotope effects for the hydrodeoxygenation of propanoic acid on a Pd/C catalyst.

| Condition | Experimental KIE (kH/kD) | Computed KIE (kH/kD) |

| High H₂ Partial Pressure (20%) | 1.13 ± 0.04 | Not Reported |

| Low H₂ Partial Pressure (5%) | 1.62 ± 0.05 | 1.49 |

This data clearly demonstrates the influence of deuterium substitution on the reaction rate and provides valuable insights into the intricate mechanism of catalytic hydrodeoxygenation.

Enzymatic Reaction Mechanistic Studies with this compound

The use of this compound and its derivatives, such as 2,2-dideuteriopropionyl-CoA, has been instrumental in elucidating the mechanisms of various enzymatic reactions. The deuterium atoms at the C2 position serve as a sensitive probe for reactions that involve the cleavage of a C-H bond at this site.

One notable example is the study of propionyl-CoA carboxylase, a biotin-dependent enzyme that catalyzes the carboxylation of propionyl-CoA to form (S)-methylmalonyl-CoA. nih.govwikipedia.orgnih.gov Early investigations into this enzyme's mechanism utilized deuterated and tritiated propionyl-CoA to understand the stereochemistry and mechanism of the carboxylation reaction. nih.gov These studies demonstrated that the carboxylation proceeds with the removal of a proton from the C2 position of propionyl-CoA.

The general principle behind using this compound in these studies is that the C-D bond is stronger and has a lower zero-point energy than a C-H bond. libretexts.org Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond cleavage is part of the rate-determining step of the reaction. libretexts.org This phenomenon gives rise to a "normal" primary kinetic isotope effect, where the ratio of the rate constant for the non-deuterated substrate (kH) to the deuterated substrate (kD) is greater than one.

While direct studies on enzyme-substrate binding with free this compound are not extensively documented, the principles of KIEs can provide indirect information about the enzyme-substrate complex and the dynamics of proton transfer. The magnitude of the observed KIE can be influenced by the conformational changes that occur upon substrate binding and the precise alignment of the substrate within the active site.

The transfer of a proton (or deuteron) is a critical step in many enzymatic reactions. In the case of enzymes that act on propanoic acid or its derivatives, such as propionyl-CoA carboxylase, a base in the enzyme's active site abstracts a proton from the C2 position to generate a carbanion or enolate intermediate, which then attacks a second substrate. ebi.ac.uk

The use of this compound allows for the investigation of this proton transfer step. A significant primary KIE would indicate that the C-H(D) bond cleavage is a key event in the reaction pathway. The interpretation of KIEs can also provide insights into whether the proton transfer is a distinct step or occurs in concert with other bond-forming or bond-breaking events. For instance, in some enzymatic reactions, a concerted mechanism involving hydride transfer has been proposed based on the observation of both primary and solvent isotope effects.

The following table illustrates hypothetical KIE values and their potential interpretations in the context of probing proton transfer dynamics in an enzyme-catalyzed reaction involving a propanoate substrate.

| Enzyme System | Substrate Pair | Observed KIE (kH/kD) | Interpretation |

| Propionyl-CoA Carboxylase | Propionyl-CoA / [2,2-D2]Propionyl-CoA | ~3-5 | Suggests that the abstraction of a proton from the C2 position is a significant, and likely rate-limiting, step in the carboxylation reaction. The magnitude is consistent with a primary KIE for C-H bond cleavage. nih.govebi.ac.uk |

| Lactate (B86563) Racemase (hypothetical) | Propanoic Acid / this compound | ~1.2 | A small KIE might indicate that C-H bond cleavage is not the sole rate-limiting step, or it could suggest a more complex mechanism where other steps, such as product release, are also slow. It might also point to a non-linear transition state for proton transfer. nih.govnih.govgeneseo.edu |

| Methylmalonyl-CoA Mutase | (R)-Methylmalonyl-CoA / Deuterated (R)-Methylmalonyl-CoA | ~1.1 | In this case, the reaction involves the rearrangement of the carbon skeleton, and a small secondary KIE might be observed, reflecting changes in hybridization at a carbon atom adjacent to the site of isotopic substitution. wikipedia.org |

For example, in cytochrome P450-catalyzed reactions, the observation of a significant deuterium KIE is taken as evidence that hydrogen abstraction is at least partially rate-limiting. nih.govnih.gov The magnitude of the KIE can be used to dissect the relative rates of different steps in the catalytic cycle. If the rate of C-H bond cleavage (k_chem_) is much slower than the rate of product release (k_release_), a large KIE will be observed. If k_release_ is much slower than k_chem_, the KIE will be masked and approach a value of 1.

The following table provides hypothetical data illustrating how KIEs can be used to identify rate-limiting steps in a biocatalytic process using a propanoate substrate.

| Enzyme | Substrate | Vmax (H) (µmol/min) | Vmax (D) (µmol/min) | KIE on Vmax (kH/kD) | Inferred Rate-Limiting Step |

| Enzyme A (e.g., a carboxylase) | Propionyl-CoA / [2,2-D2]Propionyl-CoA | 100 | 25 | 4.0 | The large KIE suggests that the cleavage of the C-H(D) bond at the C2 position is the primary rate-limiting step in the overall reaction. |

| Enzyme B (e.g., a racemase) | Propanoic Acid / this compound | 50 | 45 | 1.1 | The KIE close to 1 indicates that C-H(D) bond cleavage is not the rate-limiting step. Other steps, such as substrate binding, a conformational change, or product release, are likely much slower and therefore dictate the overall rate of the reaction. nih.govnih.govgeneseo.edu |

| Enzyme C (e.g., a hydroxylase) | Propanoic Acid / this compound | 200 | 100 | 2.0 | A moderate KIE suggests that C-H(D) bond cleavage is partially rate-limiting, meaning that both the chemical step and at least one other step (e.g., product release) have comparable rates and contribute to the overall rate limitation. nih.govnih.gov |

By carefully designing experiments and interpreting the resulting KIEs, researchers can gain a detailed understanding of the sequence of events in an enzyme's active site, from the initial binding of the substrate to the final release of the product. The use of specifically deuterated substrates like this compound remains a cornerstone of mechanistic enzymology.

Applications of 2,2 Dideuteriopropanoic Acid in Biological Systems and Metabolic Research

Metabolic Tracing and Flux Analysis using Stable Isotope Probes

Stable isotope probes are invaluable tools in metabolic research, allowing scientists to trace the fate of molecules through complex biochemical pathways. 2,2-dideuteriopropanoic acid, a stable isotope-labeled version of propanoic acid, serves as a powerful tracer for elucidating the intricacies of cellular metabolism. By introducing this labeled compound into biological systems, researchers can monitor its incorporation into various metabolites, providing insights into the activity and regulation of metabolic networks.

Characterization of Propanoic Acid Metabolic Pathways in Microbial and Mammalian Systems

This compound is utilized to characterize the metabolic pathways of propanoic acid in a variety of organisms, from microbes to mammals. In microbial systems, this tracer can help identify the specific pathways involved in propionate (B1217596) assimilation and catabolism, which are crucial for understanding the carbon cycling in various ecosystems. In mammalian systems, propionate is a significant product of gut microbiota fermentation and plays a key role in host energy metabolism. The use of this compound allows for the in-depth study of its absorption, distribution, and utilization by different tissues.

Tracing Carbon and Deuterium (B1214612) Atom Flow through Intermediates

The deuterium labels on the second carbon of this compound act as a distinct marker to follow the flow of atoms through various metabolic intermediates. As the propionyl-CoA derived from the tracer enters central metabolic pathways, such as the Krebs cycle, the deuterium atoms can be tracked into downstream molecules. This enables researchers to map the connectivity of metabolic pathways and to quantify the contribution of propionate to the synthesis of other essential compounds.

In Vivo and In Vitro Studies of Propionate Metabolism and its Regulation

The application of this compound extends to both in vivo and in vitro experimental setups. In vivo studies in animal models allow for the investigation of whole-body propionate metabolism and its interaction with other metabolic processes under physiological conditions. In vitro studies using cell cultures or isolated mitochondria provide a more controlled environment to dissect the specific enzymatic reactions and regulatory mechanisms that govern propionate metabolism at the cellular level.

Investigations into Fatty Acid and Amino Acid Metabolic Pathways

The metabolic fate of propionate is not limited to the Krebs cycle; it also serves as a precursor for the synthesis of other important biomolecules, including certain fatty acids and amino acids. Propionyl-CoA can be used to elongate fatty acid chains, resulting in the formation of odd-chain fatty acids. By tracing the incorporation of deuterium from this compound into the fatty acid pool, researchers can quantify the rate of odd-chain fatty acid synthesis. Similarly, the carbon skeleton of propionate can be incorporated into the backbone of several amino acids, and the use of this deuterated tracer can help to elucidate these biosynthetic pathways.

Elucidation of Enzyme Activities and Substrate Specificities within Biological Contexts

This compound can be employed as a tool to study the activity and substrate specificity of enzymes involved in propionate metabolism. By monitoring the enzymatic conversion of the deuterated substrate to its product, it is possible to determine kinetic parameters and to investigate how different physiological conditions or genetic modifications affect enzyme function. This information is critical for understanding the regulation of metabolic pathways at the molecular level.

Quantitative Metabolomics and Lipidomics Approaches with Deuterated Standards

In the fields of metabolomics and lipidomics, which involve the comprehensive analysis of small molecules and lipids in biological samples, deuterated compounds like this compound are essential as internal standards for accurate quantification. Due to their similar chemical and physical properties to their non-labeled counterparts, they co-elute during chromatographic separation and exhibit similar ionization efficiencies in mass spectrometry. This allows for the correction of analytical variability, leading to more precise and reliable measurements of metabolite concentrations.

A specific application of D2-propionic acid is in the quantification of short-chain fatty acids in plasma samples using gas chromatography-tandem mass spectrometry (GC-MS/MS). In such methods, a known amount of the deuterated standard is added to the sample, and the ratio of the signal from the endogenous analyte to the signal from the internal standard is used for quantification.

| Analyte | Internal Standard | Parent Ion (m/z) | Daughter Ion (m/z) |

| Propionic acid | D2-propionic acid | 75.1 | 57.0 |

| 77.1 | 59.0 |

This table illustrates the use of D2-propionic acid as an internal standard for the analysis of propionic acid by GC-MS/MS. The parent and daughter ion masses are used for selected reaction monitoring to ensure specificity and sensitivity.

Furthermore, this compound is included in internal standard mixtures for broader metabolomic and lipidomic profiling, enabling the accurate quantification of a range of metabolites.

Computational Chemistry Approaches for 2,2 Dideuteriopropanoic Acid Studies

Density Functional Theory (DFT) Calculations for Structural and Electronic Characterization

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is a widely used approach in computational chemistry for calculating molecular properties, as it offers a good balance between accuracy and computational cost. mdpi.com For 2,2-dideuteriopropanoic acid, DFT is invaluable for determining its three-dimensional structure, vibrational modes, and electronic properties, providing a foundational understanding of how deuterium (B1214612) substitution impacts the molecule.

Geometry optimization is a fundamental DFT calculation that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. mdpi.com This process involves calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is found. mdpi.com For this compound, DFT optimization would reveal subtle changes in bond lengths and angles compared to its non-deuterated counterpart, propanoic acid. The C-D bond is slightly shorter and stronger than the C-H bond due to the lower zero-point vibrational energy of the heavier deuterium atom.

Once the optimized geometry is obtained, vibrational frequency analysis can be performed. nih.gov This calculation predicts the frequencies of molecular vibrations, which correspond to the absorption peaks observed in an infrared (IR) or Raman spectrum. researchgate.net The most significant and predictable change upon deuteration is the shift of vibrational frequencies involving the substituted atoms. The stretching frequency of a C-D bond is significantly lower than that of a C-H bond, typically appearing around 2100-2200 cm⁻¹ compared to the 2900-3000 cm⁻¹ region for C-H stretches. DFT calculations can predict these shifts with high accuracy, aiding in the interpretation of experimental spectra. niscpr.res.in

| Vibrational Mode | Typical Calculated Frequency (C-H) | Predicted Frequency (C-D) |

| Symmetric C-H/C-D Stretch | ~2950 cm⁻¹ | ~2150 cm⁻¹ |

| Asymmetric C-H/C-D Stretch | ~3000 cm⁻¹ | ~2250 cm⁻¹ |

| C-H/C-D Bending (Scissoring) | ~1450 cm⁻¹ | ~1050 cm⁻¹ |

This interactive table presents typical frequency ranges for C-H bonds and the predicted corresponding frequencies for C-D bonds based on DFT calculations. The values are illustrative for a CH₂ vs. a CD₂ group.

Beyond vibrational frequencies, DFT can predict other key spectroscopic parameters, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. youtube.com DFT calculations can determine the magnetic shielding around each nucleus, which is then used to predict the chemical shift. For this compound, this is particularly useful for predicting the ¹³C NMR spectrum. The substitution of hydrogen with deuterium induces small but measurable changes in the chemical shifts of nearby carbon atoms, known as deuterium isotope effects. researchgate.net

DFT calculations can model these effects, which arise from subtle changes in the molecule's average geometry and vibrational state. researchgate.net By comparing the computationally predicted spectrum with the experimentally measured one, researchers can confirm the molecular structure and the specific site of deuteration. The excellent agreement often found between DFT-predicted and experimental spectroscopic data provides a high degree of confidence in both the computational model and the experimental assignments. acs.org

| Nucleus | Experimental ¹³C Shift (Propanoic Acid) | Predicted Isotope Effect (Δδ in ppm) | Predicted ¹³C Shift (this compound) |

| C1 (Carbonyl) | ~180 ppm | -0.1 to -0.2 ppm | ~179.8 ppm |

| C2 (Deuterated) | ~27 ppm | -0.5 to -1.0 ppm | ~26.2 ppm |

| C3 (Methyl) | ~9 ppm | -0.1 to -0.2 ppm | ~8.8 ppm |

This interactive table shows typical experimental ¹³C NMR chemical shifts for propanoic acid and the predicted shifts for its 2,2-dideuterated analogue based on DFT calculations of deuterium isotope effects.

Molecular Dynamics Simulations for Understanding Dynamic Behavior

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. nih.gov Unlike DFT, which typically focuses on static, minimum-energy structures, MD provides a view of molecular behavior at finite temperatures, including conformational changes, diffusion, and interactions with solvent molecules. mdpi.com

For this compound, an MD simulation would typically place the molecule in a simulation box filled with a solvent, such as water. The simulation then solves Newton's equations of motion for every atom, governed by a force field that describes the interatomic and intermolecular forces. mdpi.com Such simulations can reveal how the deuterated acid forms and breaks hydrogen bonds with surrounding water molecules, its rotational and translational diffusion rates, and its preferred solvation structure. While the effect of deuteration on these large-scale dynamic properties is generally subtle, MD simulations are essential for understanding how the molecule behaves in a realistic chemical environment, which is crucial for interpreting its reactivity and transport properties. nih.gov

Theoretical Prediction of Kinetic Isotope Effects and Mechanistic Interpretation

One of the most powerful applications of computational chemistry to deuterated compounds is the prediction of kinetic isotope effects (KIEs). wikipedia.org A KIE is the change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its heavier isotopes. The replacement of hydrogen with deuterium at the 2-position of propanoic acid can significantly alter the rates of reactions where the C-H (or C-D) bond is broken or altered in the rate-determining step. nih.govnih.gov

DFT can be used to calculate the transition state structure and energy for a given reaction. By performing vibrational frequency analysis on both the reactant and the transition state, the zero-point energies (ZPEs) can be determined. The C-D bond has a lower ZPE than the C-H bond. If this bond is broken in the transition state, the difference in ZPE between the C-H and C-D isotopologues is reduced, leading to a higher activation energy for the deuterated compound and a slower reaction rate (a "normal" KIE, kH/kD > 1). Computational models can predict the magnitude of the KIE with considerable accuracy. This prediction is a critical tool for elucidating reaction mechanisms, as it provides direct evidence for the involvement of a specific C-H/C-D bond in the rate-limiting step of a reaction. wikipedia.org

| Reaction Step | Type of KIE | Predicted kH/kD Value | Mechanistic Implication |

| α-Proton Abstraction | Primary | 3.0 - 7.0 | C-H/C-D bond is broken in the rate-determining step. |

| sp² to sp³ Rehybridization at C2 | Secondary (Inverse) | 0.8 - 0.95 | C-H/C-D bond is not broken but its environment changes, becoming less constrained. |

| sp³ to sp² Rehybridization at C2 | Secondary (Normal) | 1.1 - 1.3 | C-H/C-D bond environment becomes more constrained in the transition state. |

This interactive table outlines theoretically predicted KIE values for different types of reaction steps involving the C2 position and their mechanistic interpretations.

In Silico Modeling of Reaction Pathways and Catalytic Interfaces Involving Deuterated Propanoic Acid

Computational methods allow for the in silico modeling of complete reaction pathways, providing a detailed energy landscape that connects reactants, intermediates, transition states, and products. researchgate.net This is especially valuable for studying complex processes like the hydrodeoxygenation of propanoic acid over a metal catalyst, a reaction relevant to biomass upgrading. rsc.org

Emerging Research Directions and Future Perspectives for 2,2 Dideuteriopropanoic Acid Research

Development of Novel and Sustainable Synthetic Routes for Deuterated Carboxylic Acids

The synthesis of deuterated compounds, including α-deuterated carboxylic acids like 2,2-dideuteriopropanoic acid, is a cornerstone of isotope research. Historically, methods often involved multiple steps or harsh conditions. However, the focus is increasingly shifting towards more efficient, selective, and environmentally friendly synthetic protocols.

Recent advancements have emphasized direct C-H activation as a powerful strategy for late-stage deuteration, allowing for the introduction of deuterium (B1214612) into complex molecules without the need for lengthy de novo synthesis. nih.govacs.org For carboxylic acids, methods are being developed that bypass the need for pre-functionalized substrates. nih.gov One environmentally benign approach involves the hydrogen/deuterium exchange and decarboxylation of corresponding malonic acids in the presence of deuterium oxide (D₂O) without organic solvents. wikipedia.org This method is noted for its mild conditions and high yields. wikipedia.org

Other innovative strategies include:

Catalytic H/D Exchange: Palladium-based catalysts have been shown to facilitate regioselective H-D exchange at benzylic sites under mild conditions. nih.gov Systems combining palladium on carbon with aluminum and D₂O offer a safe and efficient method that generates deuterium gas in situ. nih.gov

Photoredox Catalysis: Light-driven chemistry offers another sustainable route. Synergistic photoredox and hydrogen atom transfer (HAT) catalysis can achieve the decarboxylative deuteration of alkyl carboxylic acids using D₂O as the deuterium source. researchgate.net

Activating Groups: The use of activating groups, such as the pentafluorophenyl (Pfp) ester, can significantly increase the acidity of the α-hydrogen, enabling highly regioselective H/D exchange with a simple catalyst like triethylamine (B128534) (Et₃N) and D₂O. acs.org

These evolving synthetic methodologies are critical for making specifically labeled compounds like this compound more accessible and affordable for widespread research.

| Method | Deuterium Source | Key Features | Reference |

|---|---|---|---|

| Malonic Acid Decarboxylation | D₂O | Environmentally friendly, no organic solvents, high yields. | wikipedia.org |

| Photoredox/HAT Catalysis | D₂O | Mild conditions, light-driven, sustainable. | researchgate.net |

| Palladium Catalysis (Pd/C-Al) | D₂O | In situ deuterium gas formation, high selectivity. | nih.gov |

| Pfp Ester Activation | D₂O | Highly regioselective for α-position, mild catalyst. | acs.org |

Integration of Multi-Omics and Systems Biology with Deuterium Isotope Tracing

The integration of deuterium isotope tracing with multi-omics disciplines (genomics, proteomics, metabolomics) and systems biology is creating powerful new ways to study cellular function in health and disease. researchgate.net This approach, sometimes referred to as "Deuteromics," allows for the simultaneous investigation of multiple metabolic pathways. metsol.commetsol.com By introducing a deuterium source like deuterium oxide (D₂O), researchers can trace the incorporation of deuterium into various biomolecules, providing a dynamic view of metabolic fluxes. metsol.commetsol.com

Isotope-assisted metabolic flux analysis (iMFA) is a key technique in this domain. nih.gov It uses experimental data from isotope labeling experiments, combined with computational models of metabolic networks, to quantify intracellular reaction rates that cannot be measured directly. nih.gov While ¹³C is a common tracer, deuterium is particularly useful for investigating specific pathways, such as mitochondrial and cytosolic NADPH metabolism. nih.gov

This integrated approach enables researchers to:

Map Metabolic Pathways: Trace the flow of atoms through complex metabolic networks to understand how cells adapt to different conditions. simsonpharma.comnih.gov

Quantify Biomolecule Synthesis: Measure the synthesis rates of proteins, lipids, and other molecules with slow turnover rates. metsol.com

Elucidate Disease Mechanisms: Understand how metabolic reprogramming contributes to diseases like cancer or metabolic syndrome. frontiersin.orgmeduniwien.ac.at

For instance, Deuterium Metabolic Imaging (DMI) allows for the non-invasive, in vivo tracking of metabolic processes, such as glycolysis in tumors, by monitoring the conversion of deuterated substrates like [D₇]-glucose. frontiersin.orgmeduniwien.ac.atnih.gov This provides spatial and temporal information about metabolic activity, offering significant potential for diagnosing and monitoring disease. frontiersin.org

Advanced Data Analytics and Artificial Intelligence in Deuterium Isotope Research

The large and complex datasets generated by modern isotope tracing and metabolomics experiments necessitate the use of advanced data analytics and artificial intelligence (AI). Machine learning (ML) algorithms are being developed to automate the analysis of spectral data from techniques like mass spectrometry and NMR. mdpi.com

Key applications in this area include:

Automated Peak Identification: Algorithms can filter chemical noise, identify isotopic peak patterns, and deconvolute overlapping signals in complex mass spectra, leading to more reliable and high-throughput data processing. researchgate.netcore.ac.uk

Predictive Modeling: Researchers are developing predictive models to estimate the likely sites of deuterium incorporation in a molecule before a synthesis is even performed, saving time and resources. acs.org

Pattern Recognition: ML techniques can identify subtle patterns in multi-omics data that correlate with specific biological states or responses to stimuli, helping to generate new hypotheses about metabolic regulation. mdpi.com

As these computational tools become more sophisticated, they will be instrumental in extracting maximal information from deuterium labeling studies. The ability to process vast datasets and identify complex correlations will accelerate the pace of discovery in systems biology and mechanistic research.

Expansion of Mechanistic Understanding in Complex Biological and Catalytic Systems

The substitution of hydrogen with deuterium is a subtle molecular change that can have a profound impact on reaction rates, a phenomenon known as the Kinetic Isotope Effect (KIE). chem-station.comwikipedia.orglibretexts.org The C-D bond is stronger and vibrates at a lower frequency than the C-H bond, meaning that breaking a C-D bond typically requires more energy and thus proceeds more slowly. acs.orgresearchgate.net This principle makes deuterium labeling an invaluable tool for elucidating the mechanisms of complex chemical and enzymatic reactions. chem-station.comescholarship.org

By strategically placing a deuterium label, as in this compound, at a site where a C-H bond is broken in the rate-determining step of a reaction, researchers can observe a primary KIE. libretexts.orgnih.gov The magnitude of this effect provides crucial information about the transition state of the reaction. researchgate.net If no significant KIE is observed, it suggests that C-H bond cleavage is not the rate-limiting step. nih.gov

This approach has been extensively used to:

Probe Enzyme Mechanisms: Determine whether C-H bond abstraction is the rate-limiting step in enzyme-catalyzed reactions, such as those mediated by cytochrome P450 enzymes. nih.govresearchgate.net

Elucidate Catalytic Cycles: Understand the detailed steps involved in transition metal-catalyzed reactions. researchgate.net

Distinguish Reaction Pathways: For example, secondary KIEs, where the labeled atom is not directly involved in bond breaking, can help differentiate between Sₙ1 and Sₙ2 reaction mechanisms. wikipedia.org

The precise information gained from KIE studies is fundamental to designing more efficient catalysts and understanding the intricacies of biological processes at the molecular level.

Potential Applications of Deuterated Compounds in Biomedical Research (General Overview)

The unique properties of deuterated compounds have led to a wide range of applications in biomedical research, most notably in drug discovery and development. The "deuterium switch" is a strategy where hydrogen atoms at sites of metabolic vulnerability in a drug molecule are replaced with deuterium. nih.gov This can slow down the rate of metabolic breakdown, primarily by cytochrome P450 enzymes, due to the kinetic isotope effect. nih.govsciencecoalition.org

This modification can lead to several therapeutic advantages:

Reduced Toxic Metabolites: By blocking a specific metabolic pathway, deuteration can decrease the formation of harmful metabolites. nih.gov

Enhanced Efficacy and Safety: An improved pharmacokinetic profile can lead to more stable drug concentrations, potentially enhancing efficacy and reducing side effects. nih.govgabarx.com

This strategy has led to the FDA approval of deuterated drugs like deutetrabenazine and deucravacitinib. wikipedia.orgnih.gov Beyond improving existing drugs, deuterium is now being incorporated early in the drug discovery process to create novel therapeutics with superior properties from the outset. acs.orgnih.gov Deuterated compounds are also essential as non-radioactive tracers in metabolic studies and as internal standards for quantitative mass spectrometry. acs.orgmetsol.com

| Application Area | Principle | Example/Benefit | Reference |

|---|---|---|---|

| Drug Development (Pharmacokinetics) | Kinetic Isotope Effect slows metabolism. | Increased drug half-life, reduced dosing frequency (e.g., deutetrabenazine). | researchgate.netnih.gov |

| Metabolic Tracing | Use as stable, non-radioactive labels. | Studying metabolic flux in vivo (e.g., Deuterium Metabolic Imaging). | simsonpharma.comfrontiersin.org |

| Mechanistic Toxicology | Altering metabolic pathways to identify toxic metabolites. | Reducing the formation of reactive intermediates. | researchgate.net |

| Analytical Standards | Use as internal standards in quantitative mass spectrometry. | Improving accuracy of analytical measurements. | acs.org |

Q & A

Q. What are the common synthetic routes for 2,2-dideuteriopropanoic acid, and how can reaction conditions be optimized for high isotopic purity?

Methodological Answer: this compound is synthesized via deuterium incorporation at the C2 position of propanoic acid. A typical approach involves catalytic deuteration of α,β-unsaturated precursors (e.g., acrylic acid derivatives) using deuterium gas (D₂) and palladium catalysts. For isotopic purity >98%, reaction conditions must exclude protic solvents (e.g., H₂O) and maintain anhydrous environments. Post-synthesis, purification via fractional crystallization or deuterated solvent-based chromatography ensures removal of non-deuterated byproducts .

Q. Which analytical techniques are most reliable for confirming the structure and isotopic enrichment of this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. The deuterium substitution at C2 eliminates proton signals at this position in ¹H-NMR, while ²H-NMR detects isotopic incorporation. Mass spectrometry (MS) quantifies isotopic enrichment by analyzing the molecular ion cluster (e.g., M+2 peak for d₂ labeling). High-resolution MS or isotope ratio MS (IRMS) achieves precision within ±0.1% .

Advanced Research Questions

Q. How does this compound serve as a tracer in metabolic pathway studies, and what experimental designs mitigate cross-talk with endogenous propionate pools?

Methodological Answer: The compound acts as a stable isotope tracer to track propionate metabolism in bacterial or mammalian systems. To avoid isotopic dilution, experimental designs should:

- Use in vitro systems (e.g., cell cultures) with defined media lacking unlabeled propionate.

- Employ pulse-chase protocols with LC-MS/MS to monitor deuterium retention in metabolites (e.g., succinate, methylmalonyl-CoA).

- Normalize data using internal standards (e.g., ¹³C-labeled propionate) to correct for background noise .

Q. What are the deuteration effects on the pharmacokinetic properties of this compound compared to its non-deuterated analog?

Methodological Answer: Deuteration at C2 alters pharmacokinetics via the kinetic isotope effect (KIE), slowing C-H bond cleavage in metabolic enzymes (e.g., propionyl-CoA synthetase). Key methodological considerations:

- In vitro assays: Compare enzymatic turnover rates using deuterated vs. non-deuterated substrates.

- In vivo studies: Measure plasma half-life (t₁/₂) and tissue distribution in model organisms (e.g., rodents) using LC-HRMS.

Data show a 1.5–2-fold increase in t₁/₂ for the deuterated form, attributed to reduced β-oxidation rates .

Q. How can researchers resolve contradictions in reported binding affinities of this compound to metabolic enzymes (e.g., acyl-CoA synthetases)?

Methodological Answer: Discrepancies arise from variations in assay conditions (pH, ionic strength) or enzyme isoforms. To address this:

- Standardize assays using recombinant enzymes (e.g., ACSM2A) and substrate-saturating conditions.

- Employ isothermal titration calorimetry (ITC) to measure binding thermodynamics directly.

- Validate findings across multiple models (e.g., bacterial vs. mammalian systems) .

Q. What stability challenges arise when storing this compound, and how can degradation be minimized?

Methodological Answer: Deuterium exchange with ambient moisture is a key stability concern. Best practices include:

Q. How does this compound differ functionally from structurally similar deuterated acids (e.g., 2,2-dideuteriobutyric acid)?

Methodological Answer: Functional differences arise from chain length and deuterium positioning:

| Compound | Chain Length | Deuterium Position | Metabolic Fate |

|---|---|---|---|

| This compound | C3 | C2 | Primarily β-oxidation |

| 2,2-Dideuteriobutyric acid | C4 | C2 | ω-oxidation dominant |

Q. What ethical guidelines apply to using this compound in studies involving human-derived samples?

Methodological Answer: While the compound is classified for research use only (non-human), studies with human cell lines or tissues require:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.